
1-(Butan-2-yl)-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(Butan-2-yl)-2-methylpiperazine" is not directly mentioned in the provided papers; however, the papers do discuss related piperazine derivatives and their interactions with various substances. Piperazine and its derivatives are known for their versatility in forming hydrogen-bonded structures and their potential applications in pharmaceuticals, particularly in the central nervous system (CNS) receptor interactions .
Synthesis Analysis
The synthesis of piperazine derivatives can be complex and often involves multiple steps. For example, a novel synthesis route for 4-substituted-(1-benzylpiperazin-2-yl)methanols is described, starting from the methyl ester of (S)-serine. This process includes the formation of diastereomeric oxazolidine derivatives as key intermediates, followed by Swern oxidation, Wittig reaction, and hydrogenation to produce chiral, non-racemic bicyclic lactams .
Molecular Structure Analysis
The molecular structures of piperazine derivatives are characterized by their ability to form robust hydrogen bonds with other molecules. In the case of 1-methylpiperazine, it has been used to crystallize with aromatic carboxylic acids, resulting in multi-component hydrogen-bonding salts with monoclinic systems and space groups P21/c. These salts exhibit classical hydrogen bonds N-H⋯O and O-H⋯O, which contribute to their three-dimensional supramolecular architectures .
Chemical Reactions Analysis
Piperazine derivatives can engage in various chemical reactions due to their functional groups. The presence of hydrogen bonding is a significant factor in the formation of complex structures. For instance, the interaction of 1-methylpiperazine with aromatic carboxylic acids leads to the formation of salts that display diverse 3D net supramolecular architectures due to these hydrogen-bonding interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be influenced by their molecular structure and the nature of their interactions with other molecules. The thermal stability of the compounds formed by 1-methylpiperazine and aromatic carboxylic acids was investigated using thermogravimetric analysis (TGA), indicating the robustness of the hydrogen-bonded structures . Additionally, the interaction of piperazine derivatives with CNS receptors, as seen in the butyl derivative of (1-benzylpiperazin-2-yl)methanol, suggests that these compounds can have significant biological activity .
Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
Research has explored 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). Among these, a compound closely related to 1-(Butan-2-yl)-2-methylpiperazine showed potent in vitro activity and effectiveness as an anti-inflammatory agent in animal models. Its structure was optimized for enhanced efficacy, specifically targeting the pyrimidine 6 position and modifying the methylpiperazine moiety (Altenbach et al., 2008).
Dipeptidyl Peptidase IV Inhibitors
In the field of diabetes treatment, a series of beta-amino amides, including compounds structurally similar to this compound, have been synthesized. These have shown potential as inhibitors of dipeptidyl peptidase IV (DPP-IV), essential for the management of type 2 diabetes. One such compound demonstrated significant in vivo efficacy in animal models (Kim et al., 2005).
Antiprotozoal Activity
Compounds with a structure similar to this compound have shown promise in antiprotozoal activity. Studies on ω-aminoacyl and -alkyl derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines demonstrated significant activity against resistant strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense (Faist et al., 2013).
Catalytic Applications
Research involving 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles showcased the catalytic potential of derivatives of this compound. This study involved the synthesis of 1-(benzothiazolylamino)phenylmethyl-2-naphthols, demonstrating the compound's utility in facilitating chemical reactions (Pourghasemi Lati et al., 2018).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their potential as corrosion inhibitors. A theoretical study on bipyrazolic-type organic compounds, including analogs of this compound, used density functional theory to investigate their efficacy in inhibiting corrosion (Wang et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-butan-2-yl-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-8(2)11-6-5-10-7-9(11)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQMHTLYWHHVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

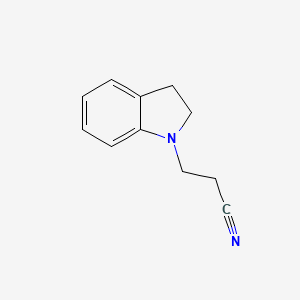
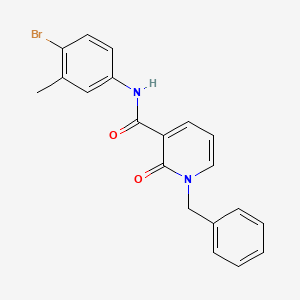
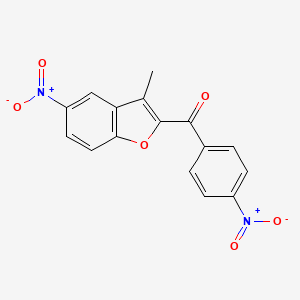

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)
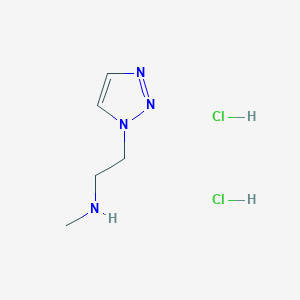

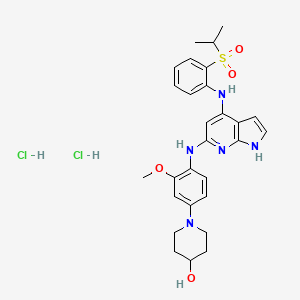
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2508208.png)
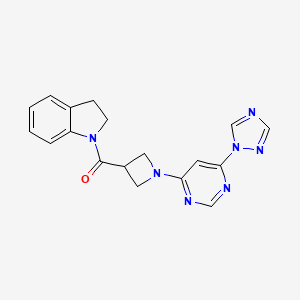
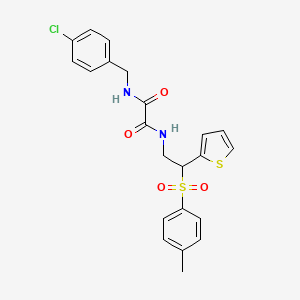
![3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2508215.png)
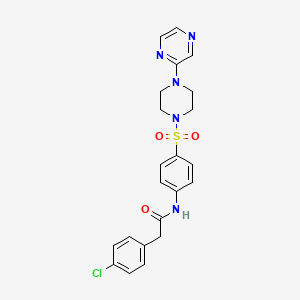
![N2-[2-(Methylsulfonyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B2508218.png)